- Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans, European Journal of Organic Chemistry, 2007, (9), 1491-1509
Cas no 863870-92-2 (Benzofuran,4-bromo-2-phenyl-)
4-ブロモ-2-フェニルベンゾフランは、有機合成化学において重要な中間体として利用される芳香族化合物です。ベンゾフラン骨格にブロモ基とフェニル基が選択的に導入された構造を持ち、π共役系の拡張により特異的な電子特性を示します。特に医薬品中間体や機能性材料の合成において、求電子置換反応やカップリング反応の基質として優れた反応性を発揮します。高い純度と安定性を備えており、ハロゲン化アリールの特性を活かした多段階合成が可能です。X線結晶構造解析により分子配向が確認されており、材料科学分野での応用も期待されます。
Benzofuran,4-bromo-2-phenyl- structure
Product Name:Benzofuran,4-bromo-2-phenyl-
CAS番号:863870-92-2
MF:C14H9BrO
メガワット:273.124663114548
CID:718531
PubChem ID:11277308
Update Time:2025-07-29
Benzofuran,4-bromo-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- Benzofuran,4-bromo-2-phenyl-
- 4-BROMO-2-PHENYLBENZOFURAN
- 4-Bromo-2-phenylbenzofuran (ACI)
- 4-bromo-2-phenyl-1-benzofuran
- AKOS027380973
- D72205
- CS-0097135
- DTXSID60460989
- CS-16414
- 863870-92-2
-
- インチ: 1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H
- InChIKey: JFJOZPUPENSWRH-UHFFFAOYSA-N
- ほほえんだ: BrC1C2=C(OC(C3C=CC=CC=3)=C2)C=CC=1
計算された属性
- せいみつぶんしりょう: 271.98368g/mol
- どういたいしつりょう: 271.98368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 13.1Ų
じっけんとくせい
- 密度みつど: 1.454
- ふってん: 375.6°C at 760 mmHg
- フラッシュポイント: 181°C
- 屈折率: 1.652
Benzofuran,4-bromo-2-phenyl- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1077426-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 100mg |
$395 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1077426-250mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 250mg |
$610 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1077426-1g |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 95% | 1g |
$1165 | 2022-10-23 | |
| Chemenu | CM411053-100mg |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 100mg |
$309 | 2023-02-17 | |
| Chemenu | CM411053-250mg |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 250mg |
$525 | 2023-02-17 | |
| Chemenu | CM411053-1g |
4-bromo-2-phenyl-1-benzofuran |
863870-92-2 | 95%+ | 1g |
$1050 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1337934-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 100mg |
$295 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1337934-250mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 250mg |
$495 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1337934-1g |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | 97% | 1g |
$1080 | 2023-09-01 | |
| 1PlusChem | 1P004XU2-100mg |
Benzofuran,4-bromo-2-phenyl- |
863870-92-2 | >98% | 100mg |
$105.00 | 2024-04-21 |
Benzofuran,4-bromo-2-phenyl- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
リファレンス
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
合成方法 3
はんのうじょうけん
1.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
合成方法 4
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
合成方法 5
はんのうじょうけん
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
リファレンス
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
リファレンス
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
4.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
4.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
リファレンス
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
合成方法 8
はんのうじょうけん
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
4.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
4.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
合成方法 9
はんのうじょうけん
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 Solvents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ; rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
リファレンス
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
合成方法 10
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
3.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ; rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ; rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
合成方法 11
はんのうじょうけん
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
4.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
4.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ; rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
合成方法 12
はんのうじょうけん
1.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
合成方法 13
はんのうじょうけん
1.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
リファレンス
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
1.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
リファレンス
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
合成方法 15
はんのうじょうけん
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; 5 min, -78 °C → -65 °C; 90 min, -65 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
リファレンス
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions
,
Molecules,
2022,
27(2),
合成方法 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
リファレンス
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
合成方法 17
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
合成方法 18
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
リファレンス
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
合成方法 19
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.1 Reagents: Piperidine , Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ; 5 h, 60 °C
リファレンス
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
,
Journal of Organic Chemistry,
2005,
70(16),
6548-6551
合成方法 20
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ; rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 2 h, 50 °C
リファレンス
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
,
Organic Letters,
2018,
20(11),
3310-3313
合成方法 21
はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
合成方法 22
はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
合成方法 23
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
2.2 Reagents: Iodine ; 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide , (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 h, 60 °C
リファレンス
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
,
Materials Chemistry Frontiers,
2018,
2(2),
296-299
合成方法 24
はんのうじょうけん
1.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
合成方法 25
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ; rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
合成方法 26
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
5.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ; rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
5.1 Reagents: Diethylamine , Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
,
Angewandte Chemie,
2013,
52(41),
10800-10804
合成方法 27
はんのうじょうけん
1.1 Reagents: Hydrogen iodide ; rt
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
5.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ; rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ; 7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 26 h, 50 °C
5.1 Catalysts: Lithium acetate , Palladium diacetate Solvents: 1,2-Dichloroethane ; 28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ; rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Tetrahydrofuran ; overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ; 0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ; rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 h, 60 °C
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
,
ACS Catalysis,
2015,
5(11),
6792-6801
合成方法 28
はんのうじょうけん
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
リファレンス
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
合成方法 29
はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Methanol , Chloroform ; 24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; rt
3.1 Reagents: 4-(Dimethylamino)pyridine , Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ; 3 h, rt
リファレンス
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
,
European Journal of Organic Chemistry,
2007,
(9),
1491-1509
Benzofuran,4-bromo-2-phenyl- Raw materials
- Iodobenzene diacetate
- Iodobenzene
- Diethylcarbamyl chloride
- Ethanone, 1-phenyl-, O-(3-bromophenyl)oxime, (1E)-
- Chlorodiisopropylsilane
- (2,6-Dibromophenyl)methanol
- 2-Iodopyrimidine
- Benzene, 1,3-dibromo-2-(phenoxymethyl)-
- Phenol, 3-bromo-2-iodo-, 1-acetate
- O-(3-bromophenyl)hydroxylamine
- Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-
- 2,6-Dibromobenzyl Bromide
- 2,6-Dibromobenzoic acid
- 3-Bromophenyl Diethylcarbamate
- 2-[(2-bromophenyl)(diisopropyl)silyl]pyrimidine
- Carbamic acid,N,N-diethyl-, 3-bromo-2-iodophenyl ester
- Acetophenone
- Benzaldehyde
Benzofuran,4-bromo-2-phenyl- Preparation Products
Benzofuran,4-bromo-2-phenyl- 関連文献
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
863870-92-2 (Benzofuran,4-bromo-2-phenyl-) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Yunnanjiuzhen
ゴールドメンバー
中国のサプライヤー
大量
Beyond Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
Shenzhen Yaoyuan R&D Center Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量